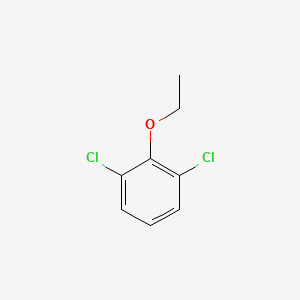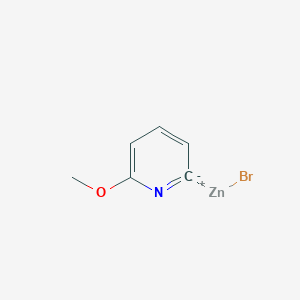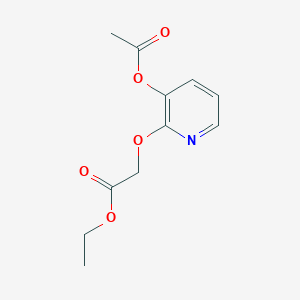
1,3-Dichloro-2-ethoxybenzene
Descripción general
Descripción
1,3-Dichloro-2-ethoxybenzene is an organic compound with the molecular formula C8H8Cl2O. It is a colorless to light yellow liquid with a molecular weight of 203.05 g/mol. This compound is a derivative of benzene, where two chlorine atoms and one ethoxy group are substituted on the benzene ring. It is used as an intermediate in the synthesis of various chemicals, including fungicides, insecticides, herbicides, and pharmaceuticals.
Métodos De Preparación
The synthesis of 1,3-Dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethoxybenzene (phenetole) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials. These methods are optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
1,3-Dichloro-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups on the benzene ring.
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-ethoxybenzene has several applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound serves as an intermediate in the production of biologically active compounds, including fungicides and insecticides.
Industry: It is utilized in the manufacture of various industrial chemicals and materials, contributing to the development of new products and technologies.
Mecanismo De Acción
Comparación Con Compuestos Similares
1,3-Dichloro-2-ethoxybenzene can be compared with other similar compounds, such as:
1,3-Dichlorobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2,4-Dichloro-1-ethoxybenzene: Has different substitution patterns, affecting its reactivity and applications.
1,3-Dichloro-2-methoxybenzene: Contains a methoxy group instead of an ethoxy group, leading to differences in chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Propiedades
IUPAC Name |
1,3-dichloro-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYIEPRJZUCDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid](/img/structure/B3262289.png)


